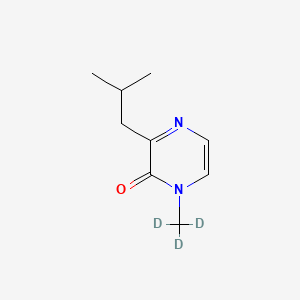
3-Isobutyl-1-methyl-d3-2-pyrazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isobutyl-1-methyl-d3-2-pyrazinone is a deuterium-labeled compound with the molecular formula C9H11D3N2O and a molecular weight of 169.24 g/mol. This compound is a stable isotope-labeled version of 3-Isobutyl-1-methyl-2-pyrazinone, which is used in various scientific research applications, including metabolic studies and environmental analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-1-methyl-d3-2-pyrazinone involves the incorporation of deuterium atoms into the parent compound, 3-Isobutyl-1-methyl-2-pyrazinone. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents (e.g., D2O).
Deuterated Reagents: The use of deuterated reagents in the synthesis of the parent compound can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Synthesis: Conducting the synthesis in large batches to meet the demand for the compound.
Quality Control: Implementing strict quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Isobutyl-1-methyl-d3-2-pyrazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) or platinum (Pt) for catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: May yield oxides or hydroxylated derivatives.
Reduction: May produce reduced forms of the compound with different functional groups.
Substitution: May result in the formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Isobutyl-1-methyl-d3-2-pyrazinone has a wide range of scientific research applications, including:
Metabolic Research: Used as a stable isotope-labeled compound to study metabolic pathways in vivo.
Environmental Analysis: Employed as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: Utilized in imaging, diagnosis, and newborn screening for various diseases.
Organic Chemistry: Used as a chemical reference for identification, qualitative and quantitative analysis, and detection of small molecules.
Mecanismo De Acción
The mechanism of action of 3-Isobutyl-1-methyl-d3-2-pyrazinone involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic fate and study its effects on biological systems. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Isobutyl-1-methyl-2-pyrazinone: The non-deuterated parent compound.
3-Isobutyl-1-methyl-2-pyrazinone-d2: A similar deuterium-labeled compound with two deuterium atoms.
3-Isobutyl-1-methyl-2-pyrazinone-d4: A similar deuterium-labeled compound with four deuterium atoms.
Uniqueness
3-Isobutyl-1-methyl-d3-2-pyrazinone is unique due to its specific deuterium labeling, which provides distinct advantages in metabolic studies and environmental analysis. The presence of three deuterium atoms allows for precise tracing and quantification in various research applications.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
169.24 g/mol |
Nombre IUPAC |
3-(2-methylpropyl)-1-(trideuteriomethyl)pyrazin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-7(2)6-8-9(12)11(3)5-4-10-8/h4-5,7H,6H2,1-3H3/i3D3 |
Clave InChI |
TZUVQXWVTMFJMV-HPRDVNIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C=CN=C(C1=O)CC(C)C |
SMILES canónico |
CC(C)CC1=NC=CN(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


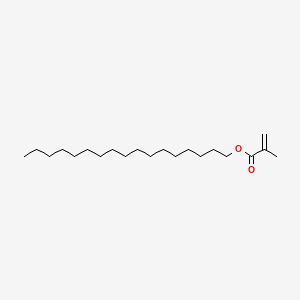
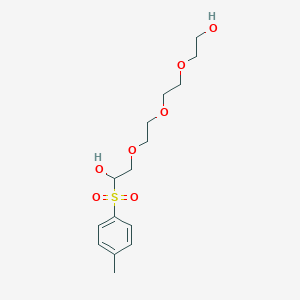
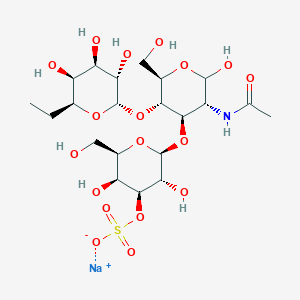
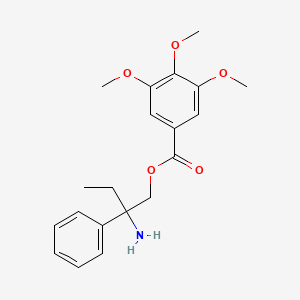
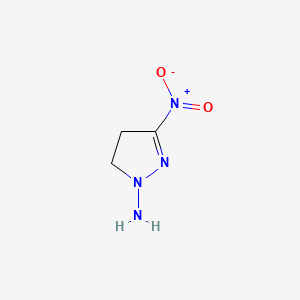
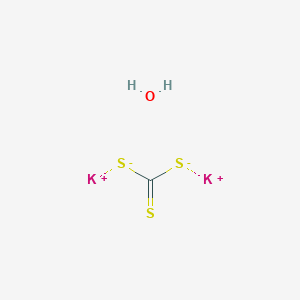
![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)
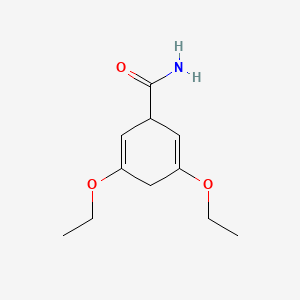
![[7-Methyloctoxy(phenyl)phosphoryl]benzene](/img/structure/B13835788.png)
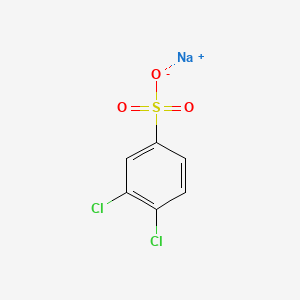
![4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol](/img/structure/B13835796.png)
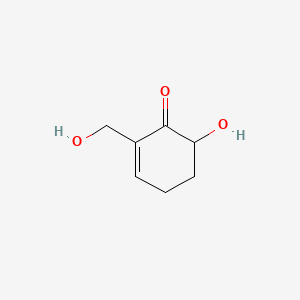
![ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B13835808.png)
